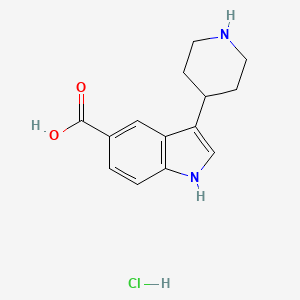
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research on novel compounds similar to 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride has demonstrated their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds exhibit a cooperative allosteric effect, increasing the binding of CB1 receptor agonists and demonstrating significant potential in understanding receptor pharmacology and developing new therapeutic agents (Price et al., 2005).
Crystal and Molecular Structure Analysis
The structural characterization of similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, through single crystal X-ray diffraction and other spectroscopic methods, provides insights into their molecular configurations, hydrogen bonding interactions, and potential for forming stable crystal structures. This information is crucial for the development of new materials and pharmaceuticals (Szafran et al., 2007).
Synthesis and Biochemical Study
The synthesis and study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which share structural similarities with this compound, have revealed important insights into their conformational preferences and biochemical properties. This research aids in the understanding of their biological activity and potential medicinal applications (Burgos et al., 1992).
Optimization of Chemical Functionalities for CB1 Modulation
Investigations into the chemical functionalities of indole-2-carboxamides related to this compound have identified key structural requirements for allosteric modulation of the CB1 receptor. This research highlights the potential for developing novel therapeutic agents targeting the endocannabinoid system (Khurana et al., 2014).
Neighboring Group Participation and Rearrangement Reactions
Studies on the neighboring group participation and rearrangement reactions involving the indole nucleus provide valuable information on the chemical reactivity and potential synthetic applications of compounds like this compound. This research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Hallett et al., 2000).
Mecanismo De Acción
Target of Action
The primary targets of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The exact mode of action of This compound It’s suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders, which include this compound, may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
The specific biochemical pathways affected by This compound For instance, some piperidine derivatives are known to activate hypoxia-inducible factor 1 pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability .
Result of Action
The specific molecular and cellular effects of This compound It’s known that piperidine derivatives can have various effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can greatly influence the action of a drug .
Propiedades
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQXSODNOEAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
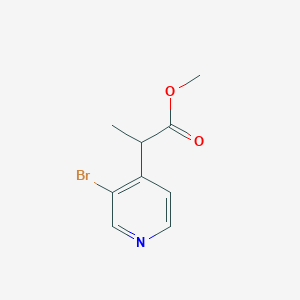
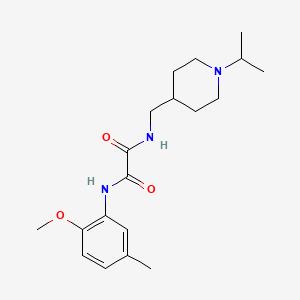
![2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2689225.png)
![N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2689226.png)
![5-(2-phenylphenoxymethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2689227.png)
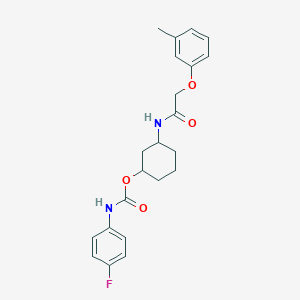

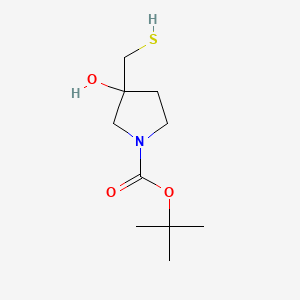



![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2689239.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2689242.png)
